(2,3-Dimethylbutan-2-yl)trimethoxysilane
Overview
Description
(2,3-Dimethylbutan-2-yl)trimethoxysilane is an organosilicon compound with the molecular formula C9H22O3Si. It is a clear, colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility, making it a valuable component in the synthesis of silicone materials and other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)trimethoxysilane typically involves the reaction of (2,3-Dimethylbutan-2-yl)chlorosilane with methanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
(2,3−Dimethylbutan−2−yl)chlorosilane+3CH3OH→(2,3−Dimethylbutan−2−yl)trimethoxysilane+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylbutan-2-yl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form (2,3-Dimethylbutan-2-yl)silanetriol and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids, bases, or metal salts are used to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products:
Hydrolysis: (2,3-Dimethylbutan-2-yl)silanetriol and methanol.
Condensation: Siloxane polymers.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethylbutan-2-yl)trimethoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicone materials and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds.
Mechanism of Action
The mechanism of action of (2,3-Dimethylbutan-2-yl)trimethoxysilane involves the hydrolysis and condensation of its methoxy groups to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable silicon-oxygen-silicon linkages. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form strong bonds with oxygen and other elements.
Comparison with Similar Compounds
Trimethoxysilane: Similar in structure but lacks the (2,3-Dimethylbutan-2-yl) group.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups.
(2,3-Dimethylbutan-2-yl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness: (2,3-Dimethylbutan-2-yl)trimethoxysilane is unique due to the presence of the (2,3-Dimethylbutan-2-yl) group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and its ability to form stable siloxane bonds, making it particularly useful in applications requiring durable and flexible materials.
Properties
IUPAC Name |
2,3-dimethylbutan-2-yl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-8(2)9(3,4)13(10-5,11-6)12-7/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGKQRAGAYVWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621869 | |
Record name | (2,3-Dimethylbutan-2-yl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142877-45-0 | |
Record name | Trimethoxy(1,1,2-trimethylpropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142877-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylbut-2-yl)-trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142877450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dimethylbutan-2-yl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethylbut-2-yl)-trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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